molecular formula C13H11N3 B182951 4-(1H-Benzo[d]imidazol-2-yl)aniline CAS No. 2963-77-1

4-(1H-Benzo[d]imidazol-2-yl)aniline

Numéro de catalogue: B182951
Numéro CAS: 2963-77-1
Poids moléculaire: 209.25 g/mol
Clé InChI: VQFBXSRZSUJGOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-Benzimidazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-Benzimidazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-Benzimidazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Benzimidazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications pharmacologiques

Les dérivés de la 4-(1H-Benzo[d]imidazol-2-yl)aniline présentent un large éventail d'activités pharmacologiques. Ils ont été étudiés pour leur potentiel en tant qu'agents antitumoraux, antiviraux, inhibiteurs de la pompe à protons, antihypertenseurs, anthelminthiques, anti-inflammatoires et antimicrobiens. Ces propriétés les rendent précieux pour le développement de médicaments et les applications thérapeutiques .

Aimants monomoléculaires

Les composés dérivés de (benzoimidazol-2-yl)méthanols, tels que la this compound, ont été utilisés pour créer des complexes de cubane de Co (II). Ces complexes se comportent comme des aimants monomoléculaires avec des barrières importantes à la relaxation magnétique, ce qui les rend intéressants pour des applications dans l'informatique quantique et les dispositifs de stockage magnétique .

Catalyseurs d'électro-oxydation de l'eau

Une autre application des matériaux préparés à partir de ce composé est le développement de catalyseurs au cobalt pour l'électro-oxydation de l'eau à pH neutre. Ces catalyseurs présentent un surpotentiel et une fréquence de renouvellement prometteurs, qui sont des paramètres importants pour l'efficacité des réactions de séparation de l'eau dans la production de carburant à l'hydrogène .

Fluorophores et colorants proche infrarouge

Le composé a également été utilisé pour synthétiser des fluorophores à émission rouge à haut rendement quantique et des colorants proche infrarouge avec des maxima d'absorption proches de 950 nm. Ces matériaux sont importants pour des applications en imagerie biologique, en capteurs optiques et en diodes électroluminescentes organiques (OLED) .

Agents cytotoxiques et inducteurs de l'apoptose

Les dérivés de la this compound ont montré des effets cytotoxiques et la capacité d'induire l'apoptose dans diverses lignées cellulaires. Cela en fait des candidats potentiels pour la thérapie du cancer en ciblant et en tuant les cellules cancéreuses .

Activité antimicrobienne

Des dérivés importants de ce composé ont démontré une activité antimicrobienne contre une variété d'agents pathogènes bactériens et fongiques. Cette propriété est cruciale pour développer de nouveaux antibiotiques et antifongiques pour lutter contre les souches résistantes .

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFBXSRZSUJGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323237
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-77-1
Record name 2963-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-BENZIMIDAZOL-2-YL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In Scheme 4a, a 2-aminophenol, 2-aminothiophenol or 2-aminoaniline derivative 4a is heated with an appropriately substituted 4-aminobenzoic acid 4b in polyphosphoric acid at about 170° C. to 200° C. for 4–10 hr, preferably 190° C. for 6 hr, to yield the corresponding 4-benzoxazol-2-yl-phenylamine, 4-benzothiazol-2-yl-phenylamine, or 4-benzimidazol-2-yl-phenylamine derivatives 1e4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 4-aminobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This intermediate was prepared according to the procedure given in E. Acalade et al., J. Org. Chem. 52:5009-15 (1987). A mixture of 3.21 g (0.0247 moles) of O-phenylenediamine, 3.93 g (0.0287 moles) of 4-aminobenzoic acid and 42 g of polyphosphoric acid was heated to 195° C. for 5 hours. After cooling to room temperature, the reaction mixture was diluted with 180 mL of water and basified to pH 8 with solid potassium carbonate. The resulting precipitate was collected, washed with water and dried to give 4.56 g of product.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Benzimidazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1H-Benzimidazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1H-Benzimidazol-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1H-Benzimidazol-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1H-Benzimidazol-2-yl)aniline
Reactant of Route 6
4-(1H-Benzimidazol-2-yl)aniline
Customer
Q & A

Q1: What are the potential applications of 4-(1H-Benzo[d]imidazol-2-yl)aniline in medicinal chemistry?

A1: Research suggests that derivatives of this compound exhibit promising biological activities, particularly against specific viral infections and cancer cell growth. For instance, a study explored the synthesis of various derivatives with potential anti-HCV (Hepatitis C Virus) activity. [] Another study investigated Ruthenium (II) complexes incorporating this compound as a ligand for their antiproliferative activity against Human cervical carcinoma cells (HeLa). [] These studies highlight the potential of this compound as a scaffold for developing novel therapeutic agents.

Q2: How can this compound be chemically modified to generate diverse derivatives?

A2: this compound possesses versatile reactive sites that allow for various chemical transformations. For example, it readily reacts with maleic anhydride to yield an α,β-unsaturated carboxylic acid, which can be further cyclized with hydrazine derivatives to produce pyrazole derivatives. [] Additionally, it reacts with pyrazolecarbaldehydes to form Schiff bases, further expanding its structural diversity. [] These modifications can potentially alter the compound's pharmacological properties, allowing for the fine-tuning of desired biological activities.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A3: Characterizing the synthesized compounds for their purity and structural confirmation relies heavily on spectroscopic methods. Researchers frequently utilize techniques like Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, ] These methods provide valuable information about the compound's functional groups, proton environments, and molecular weight, confirming its structure and purity.

Q4: How do the structural modifications of this compound affect its biological activity?

A4: While specific structure-activity relationships are still under investigation, preliminary findings suggest that the nature and position of substituents on the this compound scaffold can significantly influence its biological activity. For example, in the study investigating Ru(II) complexes, variations in the benzimidazole substituents significantly affected the complex's cytotoxicity against HeLa cells. [] This highlights the importance of systematic SAR studies to optimize the desired biological effect and minimize potential off-target activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.